1-(3-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea
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Overview
Description
1-(3-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridazinyl group, and a urea moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxyaniline, undergoes a reaction with an appropriate reagent to introduce the methoxyphenyl group.
Coupling with Pyridazinyl Intermediate: The methoxyphenyl intermediate is then coupled with a pyridazinyl intermediate, which is synthesized separately.
Urea Formation: The final step involves the formation of the urea moiety by reacting the coupled intermediate with an isocyanate derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of a nitro group may produce an amine.
Scientific Research Applications
1-(3-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be explored for therapeutic applications.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)thiourea: Similar structure but with a thiourea moiety instead of urea.
1-(3-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)carbamate: Similar structure but with a carbamate group.
Uniqueness
1-(3-Methoxyphenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-14-5-3-8-18(23-14)25-19-10-9-17(26-27-19)21-11-12-22-20(28)24-15-6-4-7-16(13-15)29-2/h3-10,13H,11-12H2,1-2H3,(H,21,26)(H2,22,24,28)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSUAQLZGZWQIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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